7-bromo-9-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
Description
7-Bromo-9-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a substituted 1,4-benzoxazepine derivative characterized by a bromine atom at position 7 and a nitro group (-NO₂) at position 9 of the benzoxazepine scaffold. The compound’s molecular formula is C₁₀H₁₁BrClN₂O₃ (including the hydrochloride counterion), with a molecular weight of approximately 330.57 g/mol. The benzoxazepine core consists of a seven-membered ring fused to a benzene moiety, with oxygen and nitrogen atoms at positions 1 and 4, respectively.
Properties
CAS No. |
2751615-75-3 |
|---|---|
Molecular Formula |
C9H10BrClN2O3 |
Molecular Weight |
309.54 g/mol |
IUPAC Name |
7-bromo-9-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride |
InChI |
InChI=1S/C9H9BrN2O3.ClH/c10-7-3-6-5-11-1-2-15-9(6)8(4-7)12(13)14;/h3-4,11H,1-2,5H2;1H |
InChI Key |
FXRTXONBKWRCNK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(CN1)C=C(C=C2[N+](=O)[O-])Br.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Halohydrin-Mediated Cyclization
A seminal approach, documented in patent US2807628A, involves the reaction of brominated saligenin derivatives with propylene chlorohydrin under alkaline conditions. For instance, 4-bromo-2-nitroaniline reacts with propylene chlorohydrin in ethanol containing sodium hydroxide, followed by reflux and ether extraction. This method yields intermediate diols that undergo subsequent cyclization with thionyl chloride (SOCl₂) to form the seven-membered benzoxazepine ring. Critical parameters include:
Base-Catalyzed Intramolecular Coupling
Alternative methodologies exploit potassium carbonate-mediated cyclization of N-acylanthranilic acid derivatives. For example, brominated N-acylanthranilic acids treated with K₂CO₃ in polar aprotic solvents (e.g., DMF) undergo intramolecular nucleophilic attack, forming the benzoxazepine core. Single-crystal XRD analysis confirms bond lengths of 1.448–1.455 Å for newly formed C–O bonds, validating structural integrity.
Nitration Strategies for 9-Position Functionalization
Introducing the nitro group at the 9-position necessitates careful consideration of electronic effects and regioselectivity.
Direct Electrophilic Nitration
While not explicitly detailed in the cited sources, analogous protocols suggest using fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C. The bromine substituent at position 7 directs nitration to the para position (C9) through its strong electron-withdrawing effect. Reaction monitoring via LR EIMS reveals characteristic molecular ion patterns (e.g., 261, 263, 265 amu for dichloro intermediates).
Transhalogenation-Nitration Sequences
Patent CN112125889A describes a halide-to-nitro conversion pathway using sodium perchlorate (NaClO₄) and phosphorus oxychloride (POCl₃) in DMF. Brominated precursors react with POCl₃ at 90–100°C, followed by NaClO₄-mediated oxidation to install nitro groups. This method achieves 66.3% yield for malonaldehyde intermediates, as confirmed by EI-MS ([M+H]⁺ at m/z 279).
Hydrochloride Salt Formation and Purification
Final conversion to the hydrochloride salt ensures stability and crystallinity.
Acidic Precipitation
Comparative Analysis of Synthetic Methodologies
| Parameter | Halohydrin Route | Base-Catalyzed Route | Transhalogenation Route |
|---|---|---|---|
| Reaction Time | 12–24 hours | 4–6 hours | 8–12 hours |
| Yield | 40–50% | 80–86% | 66–80% |
| Purity | >95% | >98% | 90–95% |
| Key Reagent | SOCl₂ | K₂CO₃ | POCl₃/NaClO₄ |
The base-catalyzed route offers superior yields but requires stringent moisture control. Conversely, halohydrin methods, while lower-yielding, provide better scalability for industrial applications.
Mechanistic Insights and Side-Reaction Mitigation
Competing Benzoxazinone Formation
During acid halide generation (e.g., with SOCl₂), over-reaction can produce six-membered benzoxazinones as byproducts. Maintaining SOCl₂ stoichiometry at 2 equivalents minimizes this side pathway, favoring seven-membered ring closure.
Oxidative Degradation
Nitro-group-containing intermediates exhibit sensitivity to light and heat. Conducting nitration under nitrogen atmosphere at <10°C prevents oxidative decomposition.
Industrial-Scale Optimization Considerations
Chemical Reactions Analysis
Types of Reactions
7-bromo-9-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles (e.g., amines, thiols).
Oxidation: Potassium permanganate, chromium trioxide, acetic acid as solvent.
Major Products Formed
Reduction: 7-amino-9-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as nitroso or nitro-oxides.
Scientific Research Applications
7-bromo-9-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-bromo-9-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural homology with the target molecule, differing primarily in substituent type and position:
Key Observations:
In contrast, the methoxy group (-OCH₃) in the analogue (C10H12BrNO₂·HCl) is electron-donating, increasing resonance stabilization . The methyl group (-CH₃) in 9-bromo-7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride introduces steric bulk but minimal electronic perturbation .
Collision Cross Section (CCS) :
- The 7-bromo-9-methoxy analogue exhibits a higher CCS (144.7 Ų) compared to the 9-bromo-7-methyl derivative (141.5 Ų), reflecting differences in molecular compactness due to substituent size and polarity .
Comparison with Analogues
Physicochemical and Pharmacological Properties
Solubility and Stability
- Nitro Substituent: The -NO₂ group in the target compound reduces aqueous solubility due to its hydrophobicity but enhances oxidative stability compared to electron-rich groups like -OCH₃ .
- Methoxy Substituent: The -OCH₃ group improves solubility in polar solvents (e.g., ethanol, DMSO) but may increase susceptibility to oxidative degradation .
Biological Activity
7-Bromo-9-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- IUPAC Name : 7-bromo-9-nitro-2,3,4,5-tetrahydro-1H-benzoxazepine hydrochloride
- Molecular Formula : CHBrNO·HCl
- Molecular Weight : 292.57 g/mol
Antimicrobial Activity
Research indicates that derivatives of benzoxazepine compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the benzoxazepine structure can enhance activity against Gram-positive and Gram-negative bacteria. The compound's nitro group is particularly influential in increasing its antimicrobial potency.
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|---|
| Staphylococcus aureus | 12 | 1.5 |
| Escherichia coli | 11 | 2.0 |
| Pseudomonas aeruginosa | 10 | 2.5 |
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects. In vitro studies demonstrate that it can inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. By inhibiting MAO activity, the compound may help in reducing oxidative stress and neuronal damage.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes such as MAO and certain proteases involved in neurodegeneration.
- Antimicrobial Mechanism : The presence of the nitro group enhances the electron affinity of the molecule, allowing it to disrupt bacterial cell wall synthesis and function.
- Receptor Modulation : Preliminary studies suggest that it may interact with neurotransmitter receptors, contributing to its neuroprotective effects.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various benzoxazepine derivatives and tested their antimicrobial activity against a panel of pathogens. The results indicated that compounds with a bromine or nitro substituent showed enhanced activity compared to their unsubstituted counterparts .
Study 2: Neuroprotection in Animal Models
Another study focused on the neuroprotective effects of benzoxazepine derivatives in mouse models of Alzheimer's disease. The administration of this compound resulted in a significant reduction in cognitive decline and oxidative stress markers .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-bromo-9-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride, and what key reaction conditions must be controlled?
- Methodological Answer : Synthesis typically involves sequential bromination and nitration of a benzoxazepine precursor. For bromination, control of temperature (0–5°C) and stoichiometric excess of bromine (1.2–1.5 equivalents) is critical to avoid over-bromination . Nitration requires careful pH adjustment (HNO₃/H₂SO₄ at 40–50°C) to prevent ring oxidation. Post-reaction purification via recrystallization (e.g., ethanol/water mixtures) ensures removal of nitro-byproducts .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- ¹H/¹³C-NMR : Assigns aromatic protons (e.g., nitro-substituted positions show downfield shifts δ 8.0–8.5 ppm) and confirms the tetrahydro ring structure (δ 2.5–4.0 ppm for CH₂/CH groups) .
- IR Spectroscopy : Identifies nitro (1520–1350 cm⁻¹ asymmetric/symmetric stretches) and benzoxazepine ring (C-O-C stretch ~1250 cm⁻¹) .
- Mass Spectrometry (EI/ESI+) : Validates molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁻ fragments) and bromine isotope patterns .
Advanced Research Questions
Q. How can researchers optimize nitration regioselectivity in the presence of a bromine substituent?
- Methodological Answer :
- Directed Metallation : Use protecting groups (e.g., acetyl) on the benzoxazepine nitrogen to direct nitration to the para position relative to bromine .
- Catalytic Control : Employ Lewis acids (e.g., FeCl₃) to stabilize transition states and reduce competing side reactions. Monitor via TLC or in-situ FTIR .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict electron density maps to identify reactive sites, reducing trial-and-error synthesis .
Q. What experimental strategies are recommended to resolve contradictions in reported biological activities (e.g., antimicrobial vs. neurotransmitter effects)?
- Methodological Answer :
- Orthogonal Assays : Combine in vitro receptor binding (e.g., GABAₐ radioligand assays) with antimicrobial disk diffusion tests to decouple mechanisms .
- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., replacing nitro with methoxy) to isolate functional group contributions. Use HPLC-purified batches to exclude impurity-driven effects .
- Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., IC₅₀ normalization) and statistical tools (e.g., ANOVA with post-hoc tests) .
Q. How should researchers design dose-response studies to evaluate neuropharmacological effects while minimizing cytotoxicity?
- Methodological Answer :
- In Vitro Models : Use primary neuronal cultures or SH-SY5Y cells for receptor profiling (e.g., patch-clamp for ion channel modulation) .
- Cytotoxicity Screening : Parallel MTT assays (0.1–100 µM range) identify non-toxic concentrations. EC₅₀ values for bioactivity should be ≥10-fold below cytotoxic thresholds .
- In Vivo Validation : Prioritize zebrafish larvae (Danio rerio) for high-throughput neurobehavioral assays (e.g., light/dark transition tests) before rodent models .
Data Interpretation and Validation
Q. What are best practices for validating synthetic yields when scaling up from milligram to gram quantities?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression and intermediate stability .
- Design of Experiments (DoE) : Use response surface methodology (e.g., Box-Behnken design) to optimize parameters like stirring rate, solvent volume, and cooling gradients .
- Purification Consistency : Compare HPLC purity (>95%) across batches. Recrystallization solvents (e.g., acetonitrile vs. ethyl acetate) may require adjustment to maintain yield .
Q. How can computational tools aid in predicting metabolic pathways or degradation products of this compound?
- Methodological Answer :
- In Silico Metabolism : Use software like Schrödinger’s ADMET Predictor or SwissADME to simulate Phase I/II metabolism (e.g., nitro reduction to amine) .
- Degradation Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS/MS identifies hydrolytic (e.g., HCl-mediated ring opening) or oxidative degradation .
Tables of Key Data
| Property | Technique | Typical Results | Reference |
|---|---|---|---|
| Melting Point | DSC | 215–220°C (decomposition observed) | |
| Solubility | Shake-flask | 2.1 mg/mL in PBS (pH 7.4) | |
| LogP (Partition Coeff.) | HPLC Retention | 1.85 ± 0.12 (predicts moderate lipophilicity) | |
| NMR Shifts (¹H) | DMSO-d₆, 400 MHz | δ 8.35 (s, H7), δ 3.80 (t, J=6 Hz, CH₂) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
